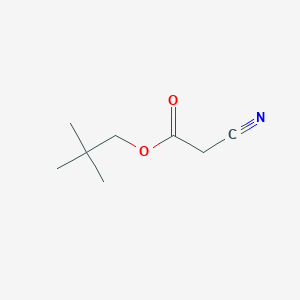

Neopentyl cyanoacetate

CAS No.: 88107-40-8

Cat. No.: VC14180902

Molecular Formula: C8H13NO2

Molecular Weight: 155.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 88107-40-8 |

|---|---|

| Molecular Formula | C8H13NO2 |

| Molecular Weight | 155.19 g/mol |

| IUPAC Name | 2,2-dimethylpropyl 2-cyanoacetate |

| Standard InChI | InChI=1S/C8H13NO2/c1-8(2,3)6-11-7(10)4-5-9/h4,6H2,1-3H3 |

| Standard InChI Key | MKXONZIDTWQRSO-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)COC(=O)CC#N |

Introduction

Chemical Identification and Structural Properties

Neopentyl cyanoacetate, systematically named 2,2-dimethylpropyl 2-cyanoacetate, has the molecular formula C₈H₁₃NO₂ and a molar mass of 155.19 g/mol . Its structure combines a cyanoacetate moiety (–OCOCH₂CN) with a neopentyl group ((CH₃)₃CCH₂–), imparting steric hindrance that influences reactivity . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2,2-dimethylpropyl 2-cyanoacetate | |

| CAS Number | 88107-40-8 | |

| Molecular Formula | C₈H₁₃NO₂ | |

| SMILES | CC(C)(C)COC(=O)CC#N | |

| InChI Key | MKXONZIDTWQRSO-UHFFFAOYSA-N |

Spectral Characteristics:

-

IR (ATR): Peaks at 2262 cm⁻¹ (C≡N stretch) and 1751 cm⁻¹ (ester C=O stretch) .

-

¹H NMR (CDCl₃): δ 3.87 (s, 2H, CH₂CO), 3.46 (s, 2H, OCH₂), 0.97 (s, 9H, (CH₃)₃C) .

-

¹³C NMR (CDCl₃): δ 162.91 (C=O), 113.06 (CN), 75.41 (OCH₂), 31.03–24.30 (neopentyl carbons) .

Synthesis and Manufacturing

Esterification of Cyanoacetic Acid

The primary synthesis involves acid-catalyzed esterification of cyanoacetic acid with neopentyl alcohol. A representative protocol from patent literature outlines:

-

Reactants: Cyanoacetic acid (51 g, 0.6 mol), neopentyl alcohol (74 g, 0.84 mol), sulfuric acid (1 g), toluene (100 g).

-

Conditions: Reflux with azeotropic water removal via Dean-Stark trap.

-

Workup: Filtration, washing, drying (MgSO₄), and vacuum distillation.

-

Yield: 94% (87.1 g) with a boiling point of 79–81°C at 3 mmHg .

Alternative Routes

-

Anhydride Method: Reaction of 2-cyanoacetic acid anhydride with neopentyl alcohol under basic conditions (e.g., KOH) .

-

Chloroacetate Cyanidation: Substitution of monochloroacetic esters with HCN, though less common for neopentyl derivatives .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | Not reported (liquid at RT) | |

| Boiling Point | 79–81°C at 3 mmHg | |

| Density | ~1.0 g/cm³ (estimated) | – |

| LogP | 1.49 | |

| Solubility | Miscible with organic solvents |

The neopentyl group enhances hydrophobicity (LogP = 1.49) and reduces crystallization tendencies, making it suitable for non-polar reaction media .

Applications in Organic Synthesis

Knoevenagel Condensation

Neopentyl cyanoacetate acts as an active methylene component, forming α,β-unsaturated nitriles with aldehydes. For example:

This reaction is pivotal in synthesizing polyfunctional olefins for pharmaceuticals .

Pharmaceutical Intermediates

The ester’s cyano and ester groups enable multistep transformations, including:

Agrochemicals

Steric hindrance from the neopentyl group improves metabolic stability in pesticidal agents, delaying degradation in biological systems .

Comparative Analysis with Other Cyanoacetate Esters

| Ester | Molar Mass (g/mol) | Boiling Point (°C) | Reactivity Notes |

|---|---|---|---|

| Neopentyl | 155.19 | 79–81 (3 mmHg) | High steric hindrance |

| Ethyl | 113.12 | 208–210 | Faster kinetics in condensations |

| Methyl | 99.09 | 195–197 | Prone to hydrolysis |

| Benzyl | 161.16 | 153–155 (15 mmHg) | Aromatic stabilization effects |

Neopentyl derivatives exhibit slower reaction kinetics but higher selectivity in sterically demanding environments .

Recent Advances and Future Directions

Green Synthesis

Microwave-assisted reactions in aqueous KOH media achieve 97% yields in Knoevenagel condensations, reducing solvent waste .

Larvicidal Activity

Halogenated Knoevenagel adducts derived from neopentyl cyanoacetate show promise against Aedes aegypti (LC₅₀ = 19.63 µg/mL) .

Catalysis

Palladium complexes with neopentyl phosphine ligands enhance cross-coupling efficiencies, leveraging steric bulk .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume